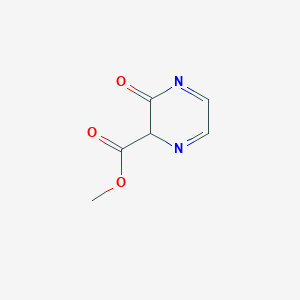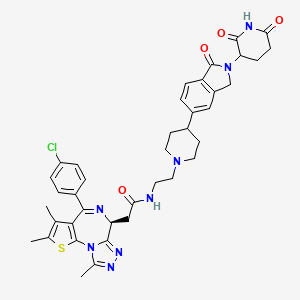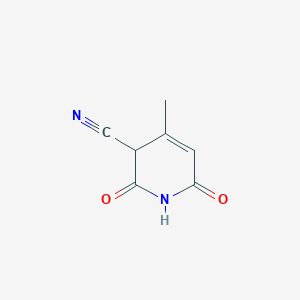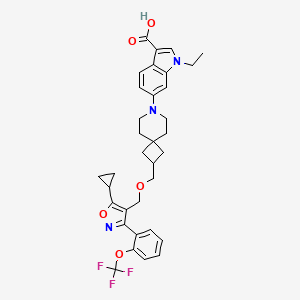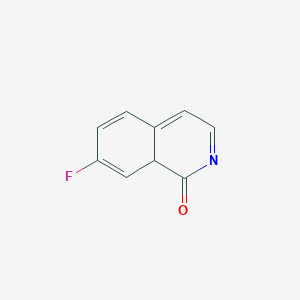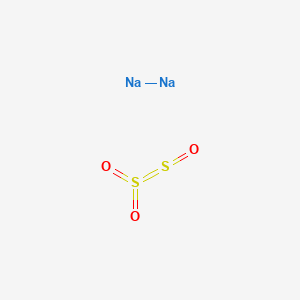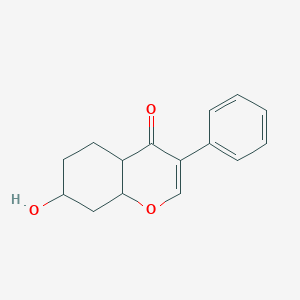![molecular formula C20H18FN3O2S B12365358 1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and radiopharmacy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol typically involves multiple steps, including fluorination and alkylation reactions. One common method involves the use of tosylate or triflate precursors, which are reacted with fluorine-18 to introduce the fluorine atom into the molecule .
Fluorination: The direct fluorination using a tosylate or triflate precursor and fluorine-18 is a widely used method.
Alkylation: Another approach involves 18F-fluoroalkylation using epifluorohydrin.
Industrial Production Methods
Industrial production of this compound would likely involve automated synthesis using an 18F-labeling synthesizer. This ensures high radiochemical yield and purity, which are essential for clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. In the context of PET imaging, the compound binds to target molecules, allowing for the visualization of biological processes in real-time. The fluorine-18 isotope emits positrons, which are detected by the PET scanner to produce detailed images .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoromisonidazole: Another fluorinated compound used in PET imaging for hypoxia detection.
Fluorodeoxyglucose: Commonly used in PET imaging for cancer diagnosis.
Uniqueness
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol is unique due to its specific structure, which allows for targeted imaging of tau pathology in neurodegenerative diseases. Its ability to be synthesized with high radiochemical yield and purity makes it particularly valuable for clinical applications .
Eigenschaften
Molekularformel |
C20H18FN3O2S |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol |
InChI |
InChI=1S/C20H18FN3O2S/c1-22-19-9-6-14(12-23-19)4-2-3-5-20-24-17-8-7-16(10-18(17)27-20)26-13-15(25)11-21/h3,5-10,12,15,25H,11,13H2,1H3,(H,22,23)/b5-3+ |
InChI-Schlüssel |
GTSLERAOSMSMIY-HWKANZROSA-N |
Isomerische SMILES |
CNC1=NC=C(C=C1)C#C/C=C/C2=NC3=C(S2)C=C(C=C3)OCC(CF)O |
Kanonische SMILES |
CNC1=NC=C(C=C1)C#CC=CC2=NC3=C(S2)C=C(C=C3)OCC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


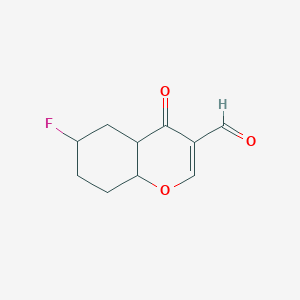
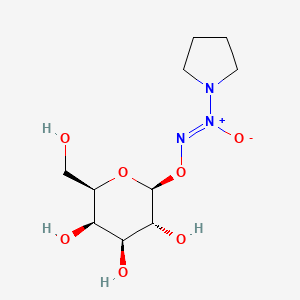
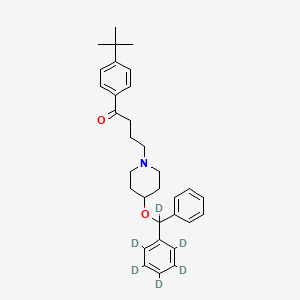
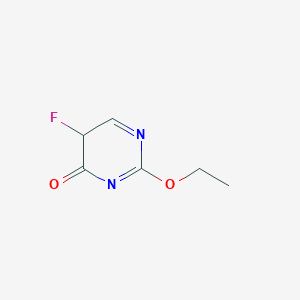
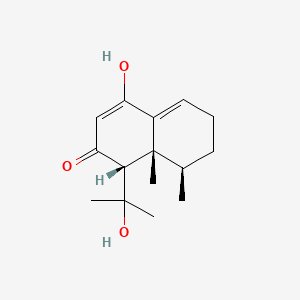
![tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate](/img/structure/B12365310.png)
![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)
